molecular formula C13H11N5O2 B2976103 Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-25-9

Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2976103
CAS No.: 907971-25-9
M. Wt: 269.264
InChI Key: LOJFQLFDUIFACP-UHFFFAOYSA-N
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Description

The compound Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a nitrogen-rich bicyclic scaffold renowned for its pharmacological and agrochemical applications . Key structural features include:

  • A methyl group at position 5.
  • A pyridin-4-yl substituent at position 2, contributing to π-π stacking interactions in biological targets.
  • A methyl ester at position 6, which enhances solubility and modulates electronic properties .

This scaffold is associated with diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, making it a focus of drug discovery .

Properties

IUPAC Name

methyl 7-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-10(12(19)20-2)7-15-13-16-11(17-18(8)13)9-3-5-14-6-4-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJFQLFDUIFACP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=NC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the pyridin-4-yl group under specific reaction conditions, such as heating in the presence of a strong acid or base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its versatility makes it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 6

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 6 Substituent Key Properties/Activities Reference
Target Compound Pyridin-4-yl Methyl ester Enhanced solubility; potential kinase inhibition
Ethyl 7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Phenyl Ethyl ester Antiproliferative activity (82% yield, IR/NMR confirmed)
Methyl 2-(methoxymethyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Methoxymethyl Methyl ester Improved metabolic stability (CAS 1281872-63-6)
Ethyl 2-[(4-methylbenzyl)thio]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Benzylthio Ethyl ester Agrochemical potential (MW 342.42)
1-[7-Methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone Pyridin-4-yl Acetyl Reduced polarity vs. ester (RN 878994-19-5)

Key Observations :

  • Pyridinyl vs. Phenyl at Position 2 : Pyridinyl groups (e.g., pyridin-4-yl) enhance binding to kinase targets through hydrogen bonding and aromatic interactions, whereas phenyl substituents prioritize hydrophobic interactions .
  • Ester vs. Acetyl at Position 6 : Methyl/ethyl esters improve aqueous solubility compared to acetyl groups, which may reduce bioavailability .

Key Findings :

  • Carboxamide Derivatives : Exhibit superior antiproliferative activity due to hydrogen-bonding interactions with tubulin .
  • Ester vs. Amide : Esters (e.g., target compound) may prioritize membrane permeability over target affinity compared to carboxamides .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 7-methyl-1,5-diphenyl Derivative AZD7648
Molecular Weight 298.3 g/mol 452.5 g/mol 388.4 g/mol
LogP (Predicted) 1.8 3.2 2.1
Solubility (aq.) Moderate (ester group) Low (phenyl groups) High (polar substituents)
Metabolic Stability Ester hydrolysis likely Stable (diphenyl) Optimized for oral bioavailability

Implications : The target compound’s methyl ester balances moderate solubility and lipophilicity, making it suitable for further optimization .

Biological Activity

Methyl 7-methyl-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolo-pyrimidines, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_2

This compound features a pyridine ring and a triazolo-pyrimidine scaffold, which are known for their bioactive properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, a series of compounds similar to this compound were tested against various human cancer cell lines:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

Compound H12 exhibited significant antiproliferative activity against these cancer cell lines and was more potent than the standard drug 5-Fluorouracil (5-Fu) .

The mechanism underlying the anticancer effects of this compound involves the inhibition of the ERK signaling pathway . This pathway is crucial for cell proliferation and survival. Studies have shown that treatment with compound H12 leads to:

  • Decreased phosphorylation levels of ERK1/2 and its upstream activators c-Raf and MEK1/2.
  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at the G2/M phase .

Case Studies

Several case studies have explored the biological activity of compounds in this class:

  • Case Study on Antiproliferative Activity : A study demonstrated that a related compound effectively inhibited cell growth in MCF-7 cells (IC50 = 3.91 μM) by acting as a tubulin polymerization inhibitor .
  • In Vivo Studies : Animal models treated with triazolo-pyrimidine derivatives showed reduced tumor growth and improved survival rates compared to controls .

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